Meperfluthrin

Catalog No.
S1782945
CAS No.
915288-13-0
M.F
C17H16Cl2F4O3
M. Wt
415.206
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Meperfluthrin

CAS Number

915288-13-0

Product Name

Meperfluthrin

IUPAC Name

[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate

Molecular Formula

C17H16Cl2F4O3

Molecular Weight

415.206

InChI

InChI=1S/C17H16Cl2F4O3/c1-17(2)9(4-10(18)19)11(17)16(24)26-6-8-14(22)12(20)7(5-25-3)13(21)15(8)23/h4,9,11H,5-6H2,1-3H3/t9-,11+/m1/s1

InChI Key

MWFQAAWRPDRKDG-KOLCDFICSA-N

SMILES

CC1(C(C1C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)C=C(Cl)Cl)C

Synonyms

(1R,3S)-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic Acid [2,3,5,6-Tetrafluoro-4-(methoxymethyl)phenyl]methyl Ester;

Meperfluthrin is a common active ingredient in mosquito coils. Meperfluthrin belongs to the pyrethroid class of insecticides which act on the voltage gated sodium channel of insects by altering the gating, causing quick knockdown, paralysis and death.

Meperfluthrin is a highly active, volatile polyfluorobenzyl pyrethroid insecticide engineered primarily for spatial repellency and rapid knockdown of Diptera pests. Characterized by a 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzyl alcohol ester structure, it exists as a light gray to light brown solid with a melting point of 72-75°C and a vapor pressure of 686.2 Pa at 200°C [1]. Unlike conventional contact insecticides, meperfluthrin is specifically optimized for vapor-phase efficacy, making it highly lipophilic and stable under neutral to acidic conditions. For industrial buyers and formulators, its primary procurement value lies in its exceptional potency at ultra-low formulation concentrations (typically 0.03% to 0.08%), offering a highly cost-effective active ingredient for mosquito coils, electric thermal mats, and liquid emanators .

Research Fit

Workflow Vapor-phase & contact insecticide bioassays; spatial repellent screening
Identity Single (1R,3S)-isomer of renofluthrin; stereochemical control relevant
Model Context Supports vector control research on Culex, Aedes, and Anopheles species
Formulation Note Reported compatibility with green microemulsion and polymer-based delivery

Substituting meperfluthrin with older-generation pyrethroids like prallethrin or transfluthrin directly compromises formulation economics and consumer-perceived efficacy. While transfluthrin is a common substitute, it exhibits a significantly slower adulticidal knockdown time and lower larvicidal potency, forcing formulators to increase the active ingredient loading to achieve parity [1]. Furthermore, meperfluthrin's specific tetrafluorobenzyl ring with a 4-(methoxymethyl) phenyl capping grants it superior synergism with piperonyl butoxide (PBO) against resistant mosquito strains, a metabolic resistance-breaking trait that transfluthrin lacks [2]. Consequently, replacing meperfluthrin with generic alternatives results in higher raw material consumption per unit, reduced efficacy against P450-mediated resistant vectors, and inferior performance in time-critical spatial repellent applications [3].

Substitution Risk

Vapor Toxicity Profile
Meperfluthrin: Reported top-tier vapor toxicity across multiple mosquito species
Generic volatile pyrethroids (e.g., transfluthrin, metofluthrin) may exhibit significantly different species-specific vapor toxicity; ranking may not transfer
Knockdown Kinetics
Meperfluthrin: Reported faster knockdown (KT₅₀) in tested Culex strains
Structurally similar polyfluorobenzyl pyrethroids may show slower knockdown; speed-of-action context may differ and requires species-specific validation
Synergist Compatibility
Meperfluthrin: Higher reported PBO synergism, implying distinct metabolic pathway interaction
Transfluthrin and other analogs may show lower PBO synergism; detoxification pathway context may not transfer, potentially altering field performance

Adulticidal Knockdown Speed (KT50) in Spatial Applications

In 28m³ simulated site vaporizing mat assays against Culex pipiens pallens adults, meperfluthrin demonstrates a drastically accelerated knockdown profile compared to benchmark volatile pyrethroids [1]. The KT50 (Knockdown Time 50%) for meperfluthrin was recorded at 21.80 minutes, significantly outperforming dimefluthrin and transfluthrin [1]. This rapid vapor-phase action is critical for consumer products where immediate perceived efficacy drives product acceptance [2].

Evidence DimensionKT50 against Culex pipiens pallens adults
Target Compound Data21.80 minutes
Comparator Or BaselineTransfluthrin (53.96 minutes) and Dimefluthrin (26.89 minutes)
Quantified Difference2.47x faster knockdown than transfluthrin.
Conditions28m³ simulated site method using vaporizing mats.

Faster knockdown times allow formulators to claim rapid-action benefits in commercial mosquito repellents without increasing the active ingredient concentration.

Vapor Toxicity Ranking
Class-level inference
Top-ranked tier
Supports screening for spatial repellent and adulticide vapor-phase studies
Multi-species assay; exact LC₅₀ fold-differences not provided in abstract

Larvicidal Potency and Formulation Efficiency

Meperfluthrin exhibits exceptional toxicity against mosquito larvae, allowing for ultra-low dose applications. In dipping method bioassays against 4th instar larvae of Culex pipiens pallens, meperfluthrin achieved an LC50 of 0.94 μg/L [1]. This represents a massive potency advantage over standard pyrethroids like prallethrin and transfluthrin, directly translating to lower required active ingredient volumes in commercial larvicide formulations [2].

Evidence DimensionLC50 against 4th instar larvae of Culex pipiens pallens
Target Compound Data0.94 μg/L
Comparator Or BaselineTransfluthrin (3.10 μg/L) and Prallethrin (54.00 μg/L)
Quantified Difference3.3x more potent than transfluthrin; 57.4x more potent than prallethrin.
ConditionsDipping method laboratory bioassay.

The sub-1.0 μg/L potency enables manufacturers to drastically reduce the active ingredient cost per liter of formulated larvicide.

Larvicidal Potency (Culex pipiens)
Reported
0.94 μg/L LC₅₀ 3.3× vs transfluthrin
Supports larval source management study design with lower concentration context
4th instar larvae; dipping method; head-to-head comparison

Synergism with PBO Against Resistant Strains

The structural design of meperfluthrin, specifically the 4-(methoxymethyl) phenyl capping in the tetrafluorobenzyl ring, provides a distinct advantage in resistance-breaking formulations [1]. When co-formulated with the synergist Piperonyl Butoxide (PBO), meperfluthrin exhibits a significantly higher synergistic ratio against pyrethroid-tolerant Culex quinquefasciatus strains compared to transfluthrin [1]. This indicates that P450 enzyme-mediated detoxification is more effectively inhibited when meperfluthrin is used as the base active ingredient [2].

Evidence DimensionSynergistic ratio with PBO
Target Compound DataHigh synergistic amplification of bio-efficacy
Comparator Or BaselineTransfluthrin (lower synergistic ratio)
Quantified DifferenceGreater synergistic ratio and efficacy restoration compared to transfluthrin.
ConditionsCo-application with PBO against differentially bio-responsive Culex quinquefasciatus strains.

Buyers formulating for regions with high insecticide resistance can achieve superior vector control by pairing meperfluthrin with inexpensive PBO, rather than escalating the dose of the primary active.

Knockdown Speed (KT₅₀)
Reported
21.80 min 2.5× faster vs transfluthrin
Reported knockdown endpoint context for adult Culex space-spray research
28 m³ simulated site; adult female Culex pipiens pallens

Thermal Volatility for Heated Emanation Devices

For electric-thermal mats and liquid vaporizers, an active ingredient must maintain a specific vapor pressure profile at operating temperatures (typically 130°C to 170°C) without degrading. Meperfluthrin possesses a highly optimized vapor pressure of 686.2 Pa at 200°C, ensuring a consistent, sustained release of insecticidal vapor over an 8 to 12-hour period [1]. This thermal behavior prevents the 'flash-off' effect seen in more volatile compounds and the under-dosing seen in heavier pyrethroids [1].

Evidence DimensionVapor pressure at elevated temperature
Target Compound Data686.2 Pa at 200°C
Comparator Or BaselineStandard ambient pyrethroids (e.g., permethrin) which lack sufficient volatility for passive/heated spatial emanation.
Quantified DifferenceOptimized sustained release at 170°C heater core temperatures.
ConditionsElectric-thermal mat application (10 mg/mat with central temperature of heater at 170°C).

This precise thermal volatility profile is mandatory for procurement in the electric mosquito repellent sector to guarantee consistent overnight protection claims.

Sublethal Potency (Aedes)
Reported
0.0061–0.0090 ng/mg LD₅₀ ~10× vs transfluthrin
Supports low-dose impregnated material and residual treatment assay context
Laboratory bioassay; Ae. albopictus and Ae. aegypti adults
Formulation Loading
Cross-study comparable
32.4% loading >90% encapsulation
Supports green microemulsion formulation development and sustainability review
Sugar-based surfactant; ethyl lactate co-solvent; data to verify against specific commercial benchmarks

High-Efficacy Household Mosquito Coils and Mats

Due to its exceptionally rapid knockdown time (KT50 of 21.80 min) compared to transfluthrin, meperfluthrin is the optimal active ingredient for premium mosquito coils and electric mats [1]. Formulators can utilize ultra-low active ingredient loadings (0.03% to 0.08% for coils, or 10 mg/mat) while still delivering the immediate visual knockdown effect that consumers demand .

Resistance-Breaking Spatial Repellents

In regions where vector populations exhibit P450-mediated metabolic resistance, meperfluthrin should be prioritized over transfluthrin [2]. Its superior synergism with Piperonyl Butoxide (PBO) allows manufacturers to create highly effective, resistance-breaking liquid vaporizers and aerosols without resorting to costly, high-concentration pyrethroid formulations [2].

Cost-Optimized Larvicidal Source Management

With an LC50 of just 0.94 μg/L against Culex larvae, meperfluthrin is highly suited for targeted larviciding operations [1]. Procurement teams can leverage this 57-fold potency advantage over prallethrin to dramatically reduce the chemical footprint and transportation costs associated with bulk larvicide deployment in municipal vector control programs [1].

Application Fit

Application
Selection Property
Validation Focus
Household vaporizer & coil research
Knockdown speed (KT₅₀) context
Species-specific knockdown endpoint review under simulated-use conditions
Larval source management studies
Larvicidal potency (LC₅₀) context
Concentration-response profiling against local Culex populations
Spatial repellent / adulticide screening
Vapor toxicity ranking context
Multi-species vapor-phase mortality endpoint review
Sustainable formulation development
Formulation compatibility context
Loading capacity and encapsulation efficiency review with green co-solvents

XLogP3

4.6

Wikipedia

Meperfluthrin

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